![molecular formula C12H15NOS B13227495 [1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine](/img/structure/B13227495.png)
[1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine: is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their unique chemical properties and biological activities. The compound is of interest in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine typically involves the following steps:
Formation of Furan and Thiophene Precursors: The furan and thiophene rings are synthesized separately. Furan can be obtained from furfural through decarbonylation, while thiophene can be synthesized from butane and sulfur.
Alkylation: The furan and thiophene rings are then alkylated to introduce the ethyl groups. This can be achieved using ethyl halides in the presence of a strong base like sodium hydride.
Amine Formation: The alkylated furan and thiophene derivatives are then reacted with ammonia or an amine source to form the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), strong bases (sodium hydride).
Major Products:
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of any carbonyl-containing intermediates.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Derivatives of the compound have shown potential as antimicrobial agents against various bacterial strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Corrosion Inhibitors: The compound can be used to prevent corrosion in metal surfaces.
Wirkmechanismus
The mechanism of action of [1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine involves its interaction with various molecular targets. The furan and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-ethylamine: This compound contains a thiophene ring with an ethylamine group, similar to the thiophene part of [1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine.
Furan-2-ethylamine: This compound contains a furan ring with an ethylamine group, similar to the furan part of this compound.
Uniqueness:
Dual Heterocyclic Structure: The presence of both furan and thiophene rings in a single molecule makes this compound unique. This dual structure can lead to unique chemical and biological properties not seen in compounds with only one type of ring.
Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.
Eigenschaften
Molekularformel |
C12H15NOS |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-(2-thiophen-2-ylethyl)ethanamine |
InChI |
InChI=1S/C12H15NOS/c1-10(12-5-2-8-14-12)13-7-6-11-4-3-9-15-11/h2-5,8-10,13H,6-7H2,1H3 |
InChI-Schlüssel |
GCZITXIBSCBZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CO1)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

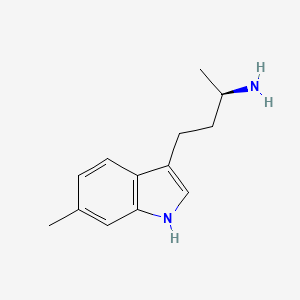
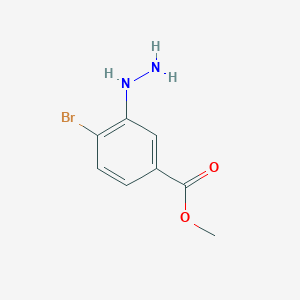


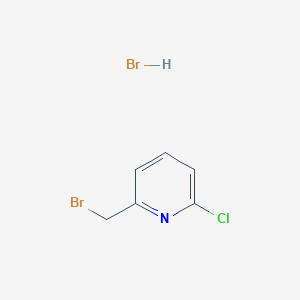

![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine](/img/structure/B13227465.png)
![2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
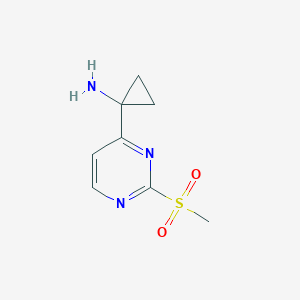
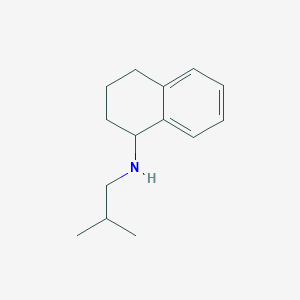
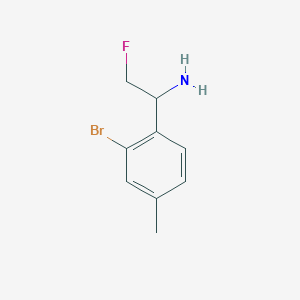
![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13227488.png)
